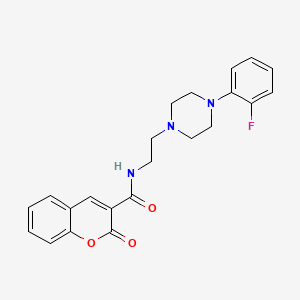
3-(3-Chloro-4-methoxyphenyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(3-Chloro-4-methoxyphenyl)-1,2,4-oxadiazole” is likely to be an organic compound containing an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The ring is attached to a phenyl group (a ring of six carbon atoms, also known as a benzene ring) that has a chlorine atom and a methoxy group (O-CH3) attached to it .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the oxadiazole ring and the 3-chloro-4-methoxyphenyl group. The presence of the chlorine and methoxy substituents on the phenyl ring could have significant effects on the electronic properties of the molecule .Chemical Reactions Analysis
As an organic compound containing an oxadiazole ring and a phenyl ring, this molecule could potentially undergo a variety of chemical reactions. The chlorine atom and the methoxy group on the phenyl ring could act as sites for electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the oxadiazole and phenyl rings, as well as the chlorine and methoxy substituents. These features could affect properties such as the compound’s solubility, melting point, boiling point, and reactivity .科学的研究の応用
Corrosion Inhibition
Research has identified oxadiazole derivatives as effective corrosion inhibitors for various metals in acidic environments. Studies show that compounds like 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole demonstrate significant corrosion inhibition for mild steel in sulfuric acid, achieving efficiency rates over 96% at certain concentrations. This inhibition is attributed to the adsorption of oxadiazole molecules onto the metal surface, with the Langmuir adsorption isotherm fitting the experimental data well. The thermodynamic properties associated with the adsorption and inhibition processes have been thoroughly analyzed, providing insights into their inhibitory behavior (Bouklah, Hammouti, Lagrenée, & Bentiss, 2006).
Optical and Electronic Applications
Oxadiazole derivatives are also explored for their optical and electronic properties. For instance, certain 1,3,4-oxadiazole compounds containing 2-fluoro-4-methoxy phenyl have been synthesized and shown potential in optoelectronics due to their optical nonlinearity. These compounds, particularly those containing bromine, behave as optical limiters, indicating applications in devices requiring controlled optical transmission (Chandrakantha, Isloor, Philip, Mohesh, Shetty, & Vijesh, 2011).
Antibacterial Activity
In the realm of medicinal chemistry, 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their antibacterial activities. Novel compounds, such as those with a 5-chloro-2-[(3-substitutedphenyl-1,2,4-oxadiazol-5-yl)-methoxy]-phenyl structure, have shown significant antibacterial activity against various strains, including Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) values and structure-activity relationships (SARs) have been assessed, highlighting the potential of these compounds in antibacterial drug development (Rai, Narayanaswamy, Govender, Manuprasad, Shashikanth, & Arunachalam, 2010).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-(3-chloro-4-methoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-13-8-3-2-6(4-7(8)10)9-11-5-14-12-9/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGAOQNWLDYGCCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chloro-4-methoxyphenyl)-1,2,4-oxadiazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


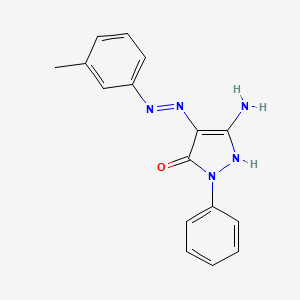
![4-(methoxymethyl)-1-{1-[3-(trifluoromethyl)benzenesulfonyl]pyrrolidin-3-yl}-1H-1,2,3-triazole](/img/structure/B2441509.png)
![2-{[1-(3-Chloropyridin-4-yl)azetidin-3-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2441510.png)
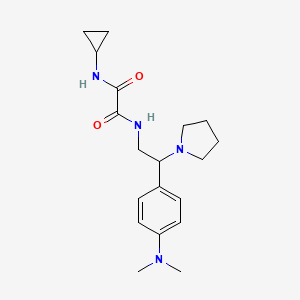
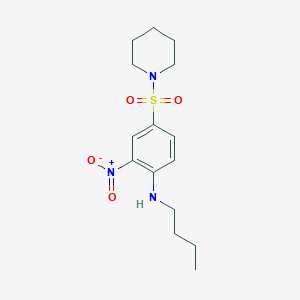

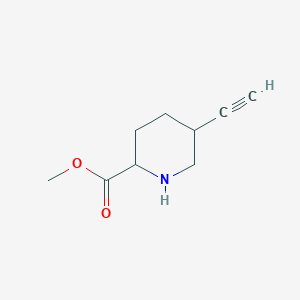
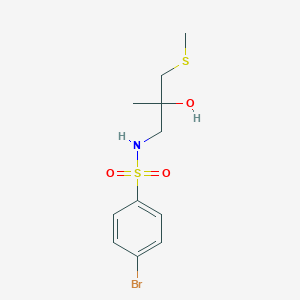
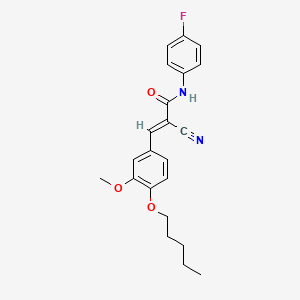
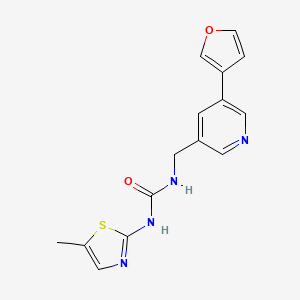
![2-Chloro-N-[[4-(difluoromethyl)pyrimidin-2-yl]methyl]acetamide](/img/structure/B2441526.png)
![2-[2-(2-chloro-6-methylquinolin-3-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2441527.png)
